molecular formula C6H9N3O2 B13465135 5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13465135
M. Wt: 155.15 g/mol
InChI Key: NHAGBFNQWVFUGY-UHFFFAOYSA-N
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Description

5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through several methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the Biginelli reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target molecules, influencing pathways such as the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-amino-6-ethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H9N3O2/c1-2-3-4(7)5(10)9-6(11)8-3/h2,7H2,1H3,(H2,8,9,10,11)

InChI Key

NHAGBFNQWVFUGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=O)N1)N

Origin of Product

United States

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